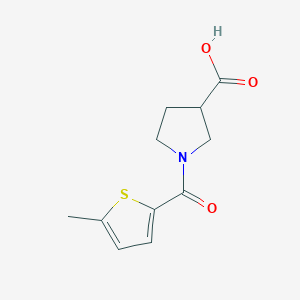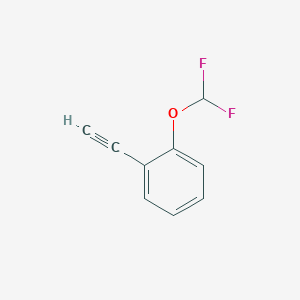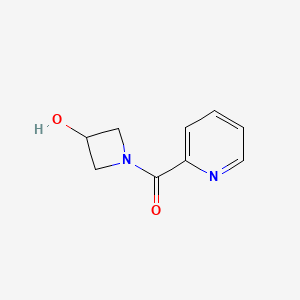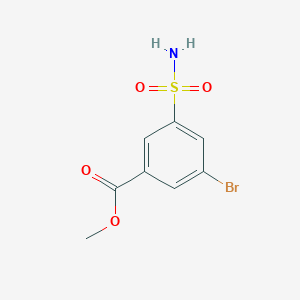
Methyl 3-bromo-5-sulfamoylbenzoate
Overview
Description
Methyl 3-bromo-5-sulfamoylbenzoate: is a chemical compound with the molecular formula C8H8BrNO4S and a molecular weight of 294.13 g/mol. It is characterized by the presence of a bromine atom and a sulfamoyl group attached to a benzene ring, which is further esterified with a methyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-bromobenzoic acid as the starting material.
Esterification: The carboxylic acid group of 3-bromobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Sulfamoylation: The resulting methyl 3-bromobenzoate is then treated with sulfamoyl chloride in the presence of a base, such as triethylamine, to introduce the sulfamoyl group at the 5-position of the benzene ring.
Industrial Production Methods: The industrial production of this compound involves large-scale esterification and sulfamoylation reactions, often carried out in continuous flow reactors to ensure efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of different reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-sulfamoylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of bromine-containing compounds on biological systems. Medicine: It serves as a precursor in the development of new drugs, particularly those targeting inflammatory and autoimmune diseases. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-sulfamoylbenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and sulfamoyl group play crucial roles in modulating biological activities, such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromine atom.
Methyl 3-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Methyl 3-bromo-5-sulfamoylbenzoate is unique due to the presence of both bromine and sulfamoyl groups, which impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-bromo-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNAQWBSGZYMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)
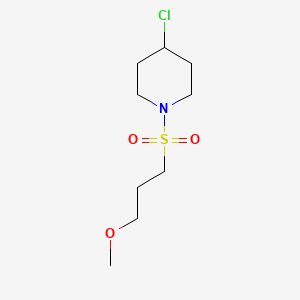
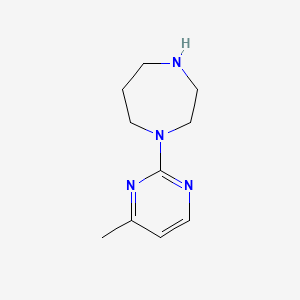

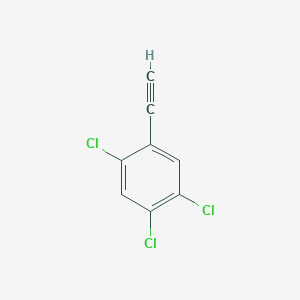
![1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B1428888.png)
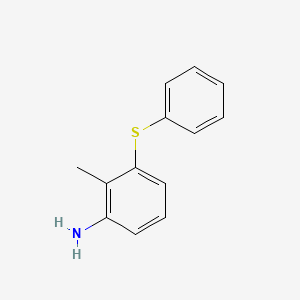
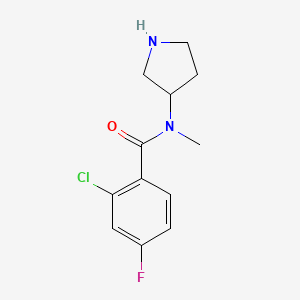
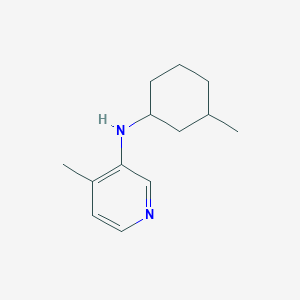
![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)
